molecular formula C7H15NO B1374728 2-(2-Aminocyclopentyl)ethan-1-ol CAS No. 109842-93-5

2-(2-Aminocyclopentyl)ethan-1-ol

Cat. No.: B1374728
CAS No.: 109842-93-5
M. Wt: 129.2 g/mol
InChI Key: ORYSLNLONJQCSR-UHFFFAOYSA-N
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Description

It has the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentanone with ammonia or an amine, followed by reduction. One common method includes the following steps:

    Cyclopentanone to 2-Aminocyclopentanone: Cyclopentanone is reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form 2-aminocyclopentanone.

    2-Aminocyclopentanone to this compound: The 2-aminocyclopentanone is then reacted with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Produces cyclopentanone derivatives.

    Reduction: Produces primary amines.

    Substitution: Produces halogenated or esterified derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is notable for its role in the development of pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structural similarity to known neurotransmitters allows it to interact with various receptors, making it a candidate for drug development.

  • GABA Receptor Modulation : Research has indicated that derivatives of 2-(2-Aminocyclopentyl)ethan-1-ol can act as modulators of GABA receptors, specifically the GABA A-ρ1 subtype. These interactions can influence neurobiological processes and have implications for treating conditions such as anxiety and epilepsy .
  • Potential Antidepressant Effects : Some studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems. This potential makes it a focus for further exploration in the context of mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including:

  • Amine Reactivity : The amine group can participate in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex amines or other nitrogen-containing compounds .
  • Alcohol Derivatives : The alcohol functionality enables further transformations, such as etherification or esterification, which are crucial steps in organic synthesis pathways .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Study Focus Findings
Saifuddin et al. (2003)GABA A Receptor InteractionDemonstrated that derivatives of the compound could act as antagonists at GABA A-ρ1 receptors, influencing neuronal excitability .
Nehilla et al. (2004)Drug DevelopmentExplored the potential of using this compound in developing new CNS-active drugs with fewer side effects than existing therapies .
Vu et al. (2005)Synthesis TechniquesInvestigated synthetic routes to obtain derivatives of this compound with enhanced biological activity .

Mechanism of Action

The mechanism of action of 2-(2-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminocyclopentyl)ethanol: Similar structure but lacks the hydroxyl group.

    Cyclopentaneethanol: Similar structure but lacks the amino group.

Uniqueness

2-(2-Aminocyclopentyl)ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a cyclopentane ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

2-(2-Aminocyclopentyl)ethan-1-ol, a compound characterized by its cyclopentyl structure and amino group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H15NC_7H_{15}N, indicating the presence of an amino group and hydroxyl functionality that can participate in various biochemical interactions. The compound's structure allows for hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial properties : Interaction with bacterial cell membranes or inhibition of essential enzymes.
  • Neuroprotective effects : Modulation of neurotransmitter systems, particularly in relation to GABA receptors.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth via membrane disruption
NeuroprotectiveModulation of GABA receptor activity
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionInteraction with specific enzymes leading to reduced activity

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Neuroprotective Effects

In neuropharmacological studies, this compound was shown to enhance GABAergic transmission in rodent models. This effect was linked to increased neuronal survival under stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

Anticancer Properties

Research on the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The mechanism involved activation of caspase pathways, leading to programmed cell death. This finding highlights its potential as a lead compound for developing new anticancer agents.

Properties

IUPAC Name

2-(2-aminocyclopentyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(7)4-5-9/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSLNLONJQCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109842-93-5
Record name 2-(2-aminocyclopentyl)ethan-1-ol
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